molecular formula C17H14Cl2F3N5O B2887446 2-(4-chlorobenzyl)-4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860786-14-7

2-(4-chlorobenzyl)-4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2887446
CAS No.: 860786-14-7
M. Wt: 432.23
InChI Key: TUZHEKNNSWYHAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-chlorobenzyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one features a 1,2,4-triazol-3-one core substituted with a 4-chlorobenzyl group at position 2, a methyl group at position 5, and a methylamino-linked 3-chloro-5-(trifluoromethyl)pyridinyl moiety at position 2. This structure combines halogenated aromatic systems (chlorobenzyl, chloropyridinyl) and a trifluoromethyl group, which are common in agrochemicals and pharmaceuticals due to their bioactivity and metabolic stability .

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2F3N5O/c1-10-24-26(9-11-3-5-13(18)6-4-11)16(28)27(10)25(2)15-14(19)7-12(8-23-15)17(20,21)22/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZHEKNNSWYHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorobenzyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 860786-14-7) is a triazole derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C17H14Cl2F3N5OC_{17}H_{14}Cl_{2}F_{3}N_{5}O, with a molecular weight of approximately 432.23 g/mol. The compound features a complex structure that includes a triazole ring and various substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₄Cl₂F₃N₅O
Molecular Weight432.23 g/mol
Boiling Point473.0 ± 55.0 °C (Predicted)
Density1.48 ± 0.1 g/cm³ (Predicted)
pKa1.72 ± 0.10 (Predicted)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in various biological pathways. Research indicates that triazole derivatives often exhibit inhibitory effects on enzymes and receptors involved in cancer progression and other diseases.

Enzyme Inhibition

Studies have shown that compounds similar to this triazole derivative can inhibit key enzymes such as kinases and phosphodiesterases, which play crucial roles in cell signaling and proliferation. For instance, the compound's structural analogs have demonstrated significant inhibitory activity against mutant forms of c-KIT kinase, which is relevant in the treatment of gastrointestinal stromal tumors (GISTs) .

Biological Activity Studies

Recent studies have evaluated the pharmacological profile of this compound through various assays to determine its efficacy against different biological targets.

Case Study: c-KIT Kinase Inhibition

A notable study focused on the inhibition of c-KIT kinase by related compounds, revealing that specific modifications to the triazole structure enhance potency against both wild-type and drug-resistant mutant forms . The IC50 values obtained from these assays provide insight into the compound's effectiveness:

CompoundIC50 (µM)Target
Compound A0.26 ± 0.02c-KIT R132H
Compound B0.25 ± 0.02c-KIT R132C

These findings suggest that structural optimization can lead to increased selectivity and potency against specific cancer targets.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that certain functional groups within the compound are critical for its biological activity. For example:

  • Chloro and trifluoromethyl groups : These substituents enhance lipophilicity and may improve binding affinity to target enzymes.
  • Triazole ring : Essential for maintaining the structural integrity necessary for enzyme interaction.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 1,2,4-Triazol-3-one 4-chlorobenzyl, 3-chloro-5-(trifluoromethyl)pyridinyl, methyl C₁₈H₁₄Cl₂F₃N₅O 452.24
4-{[(4-Chlorophenyl)Amino]Methylene}-2-Methyl-5-(Trifluoromethyl)-2,4-Dihydro-3H-Pyrazol-3-One Pyrazol-3-one 4-chlorophenylamino, trifluoromethyl, methyl C₁₃H₁₁ClF₃N₃O 317.69
4,5-Dihydro-3-Methyl-1-(4-Chloro-2-Fluorophenyl)-4-Difluoromethyl-1,2,4-Triazol-5-(1H)-One 1,2,4-Triazol-5-one 4-chloro-2-fluorophenyl, difluoromethyl, methyl C₁₁H₈ClF₃N₃O 302.65
3-(3-Pyridyl)-5-(4-Chlorophenyl)-4-(N-4-Chloro-1,3-Benzothiazol-2-Amino)-4H-1,2,4-Triazole 1,2,4-Triazole 4-chlorophenyl, pyridyl, benzothiazol-amino C₂₀H₁₂Cl₂N₆S 439.33

Key Observations :

  • The target compound’s 1,2,4-triazol-3-one core distinguishes it from pyrazol-3-one derivatives (e.g., ), which may exhibit different hydrogen-bonding interactions and metabolic pathways.
  • The methyl group at position 5 contributes to steric hindrance, possibly reducing enzymatic degradation compared to compounds with bulkier substituents (e.g., benzothiazol-amino in ).

Key Observations :

  • Elevated-temperature fluorination in demonstrates the importance of reaction optimization for industrial-scale production, achieving a 75.7% yield.

Physicochemical Properties

Table 3: Physical and Chemical Properties

Compound Name Density (g/cm³) pKa Boiling Point (°C) Solubility Insights Reference
Target Compound Not reported Not reported Not reported Likely low aqueous solubility due to trifluoromethyl and chlorinated groups
4-{[(4-Chlorophenyl)Amino]Methylene}-2-Methyl-5-(Trifluoromethyl)-2,4-Dihydro-3H-Pyrazol-3-One 1.41±0.1 5.45±0.20 334.8±52.0 Moderate lipophilicity
4,5-Dihydro-3-Methyl-1-(4-Chloro-2-Fluorophenyl)-4-Difluoromethyl-1,2,4-Triazol-5-(1H)-One Not reported Not reported Not reported High purity (97.3%)

Key Observations :

  • The trifluoromethyl group in the target compound and increases lipophilicity, favoring membrane permeability but reducing aqueous solubility.
  • The pKa ~5.45 in suggests partial ionization at physiological pH, which may influence bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.